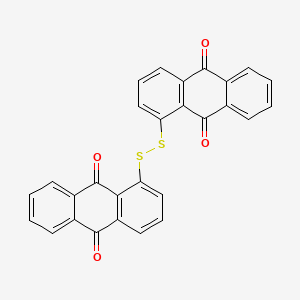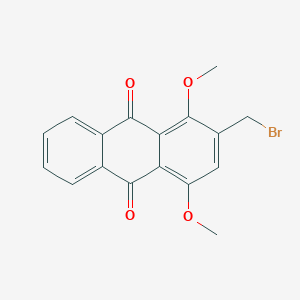
2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of bromomethyl and dimethoxy groups attached to the anthracene-9,10-dione core, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione typically involves the bromination of 1,4-dimethoxyanthracene-9,10-dione. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromomethyl group is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce various biaryl compounds.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research into its pharmacological properties has shown promise in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The anthraquinone core can participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis. The compound’s derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxyanthracene-9,10-dione: Lacks the bromomethyl group, resulting in different reactivity and applications.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group but has a different core structure, leading to distinct chemical properties.
Ethyl 2-(bromomethyl)acrylate: Another bromomethyl-containing compound with different functional groups and applications.
Uniqueness
2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione is unique due to the combination of the bromomethyl and dimethoxy groups attached to the anthracene-9,10-dione core. This unique structure imparts specific reactivity and properties, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
63965-48-0 |
|---|---|
Fórmula molecular |
C17H13BrO4 |
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H13BrO4/c1-21-12-7-9(8-18)17(22-2)14-13(12)15(19)10-5-3-4-6-11(10)16(14)20/h3-7H,8H2,1-2H3 |
Clave InChI |
NEQIDXAYEVNNKM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C(=C1)CBr)OC)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


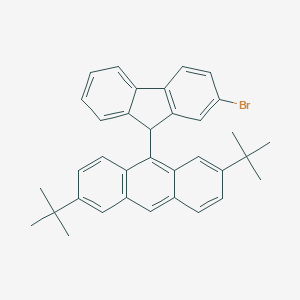

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
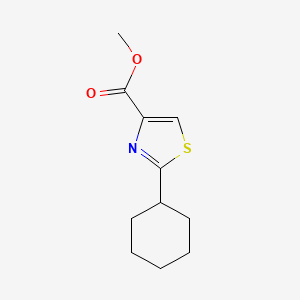
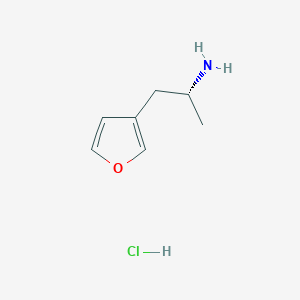
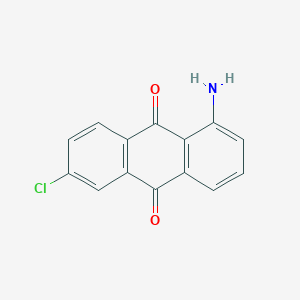
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)
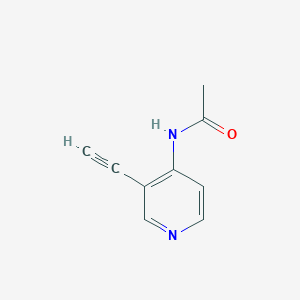
![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
![(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
![3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13138105.png)
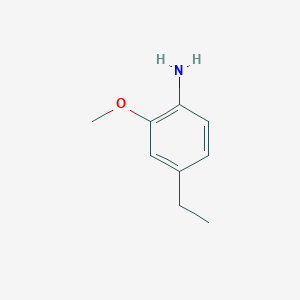
![methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)
